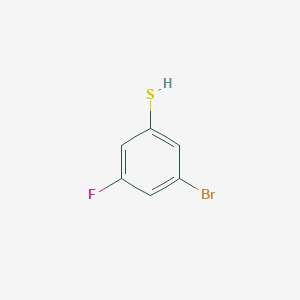

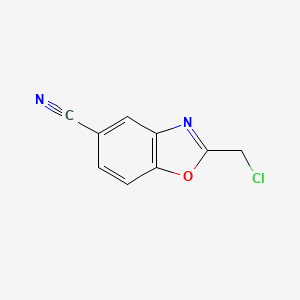

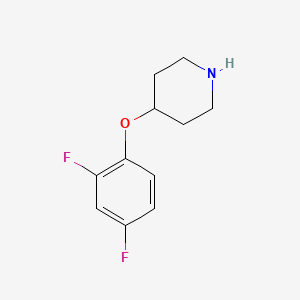

![molecular formula C14H26N2O3 B1322442 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine CAS No. 156772-96-2](/img/structure/B1322442.png)

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine, also known as tert-Butyl 7-(hydroxymethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate, is a chemical compound with the molecular formula C14H26N2O3 . It has a molecular weight of 270.37 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine are not provided in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine, such as melting point, boiling point, solubility, etc., are not provided in the search results .科学的研究の応用

Potential as Substance P Antagonists

Research indicates that octahydro-pyrido[1,2-a]pyrazine analogues, including 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine, may be of interest as potential Substance P antagonists. Substance P is a neuropeptide involved in the mediation of pain and other neurological processes. A study involving detailed NMR and conformational calculations of an octahydro-2H-pyrido[1,2-a]pyrazine analogue suggested its utility in this domain (Rogiers et al., 2001).

Natural Product Isolation

In a study conducted on the fruit of the Chinese mangrove Xylocarpus granatum, a new pyrido[1,2-a]pyrazine alkaloid named xylogranatinin was isolated. This discovery highlights the existence of pyrido[1,2-a]pyrazine alkaloids in natural products, indicating a potential area of exploration for compounds like 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine (Zhou et al., 2007).

Synthesis and Chemical Reactions

The compound has been synthesized and studied for its chemical properties and reactions. For example, a study presented a convenient synthesis method for octahydro-pyrazino[1,2-a]pyrazine starting from specific reagents, suggesting that similar methods could be applied to synthesize 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine (Liang et al., 2004).

Application in Dye-Sensitized Solar Cells

Pyrido[1,2-a]pyrazine derivatives have been explored for their application in dye-sensitized solar cells (DSSCs). This suggests that 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine could potentially be investigated for similar applications, given its structural similarity (Ying et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFJLHLYPJBMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

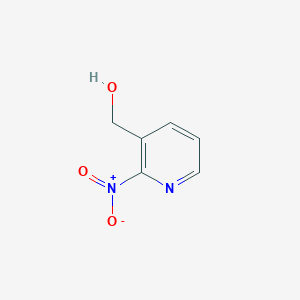

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)

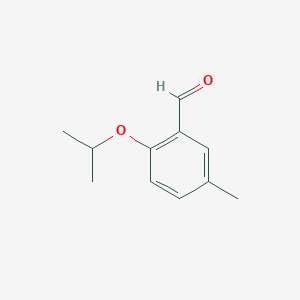

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)